Antimalarial agent 9
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Overview
Description
Antimalarial agent 9 is a synthetic compound designed to combat malaria, a disease caused by Plasmodium parasites. Malaria remains a significant global health issue, particularly in tropical and subtropical regions. This compound is part of a new generation of antimalarial drugs aimed at overcoming resistance to existing treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antimalarial agent 9 involves multiple steps, starting with the preparation of key intermediates. One common route includes the condensation of p-nitroaniline with benzaldehyde derivatives and phenylacetylene under an air atmosphere, at room temperature, with constant stirring using anhydrous acetonitrile as the solvent . The structure of the newly synthesized compounds is elucidated through analytical and spectral analyses.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Antimalarial agent 9 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized compounds.
Scientific Research Applications
Antimalarial agent 9 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and interactions with biological molecules.
Medicine: Primarily used to treat malaria, with ongoing research into its efficacy against drug-resistant strains of Plasmodium.
Industry: Employed in the development of new pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
Antimalarial agent 9 exerts its effects by targeting specific molecular pathways in the Plasmodium parasite. It inhibits heme detoxification, nucleic acid synthesis, and protein synthesis, leading to the death of the parasite . The compound binds to key enzymes and disrupts their function, preventing the parasite from replicating and surviving within the host.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A widely used antimalarial drug with a similar mechanism of action but facing resistance issues.
Quinine: An older antimalarial agent with a different chemical structure but similar therapeutic effects.
Artemisinin: A natural product with a unique mode of action, often used in combination therapies.
Uniqueness
Antimalarial agent 9 stands out due to its ability to overcome resistance mechanisms that affect other antimalarial drugs. Its synthetic nature allows for modifications to enhance efficacy and reduce side effects, making it a promising candidate for future malaria treatments.
Properties
Molecular Formula |
C28H32BrN3O2 |
---|---|
Molecular Weight |
522.5 g/mol |
IUPAC Name |
4-[(6-bromo-2-methoxyquinolin-3-yl)-imidazol-1-ylmethyl]-2,6-ditert-butylphenol |
InChI |
InChI=1S/C28H32BrN3O2/c1-27(2,3)21-14-18(15-22(25(21)33)28(4,5)6)24(32-11-10-30-16-32)20-13-17-12-19(29)8-9-23(17)31-26(20)34-7/h8-16,24,33H,1-7H3 |
InChI Key |
MXZOJCYUMGPERG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=C(N=C3C=CC(=CC3=C2)Br)OC)N4C=CN=C4 |
Origin of Product |
United States |
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